4-bromo-5-chloro-1H-imidazole

Regioselective cross-coupling Palladium catalysis Heterocycle functionalization

4-Bromo-5-chloro-1H-imidazole is a dihalogenated imidazole heterocycle containing both bromine and chlorine substituents at the 4- and 5-positions, respectively. This vicinal dihalide pattern establishes a pronounced reactivity gradient exploitable in palladium-catalyzed cross-coupling reactions, enabling sequential or orthogonal functionalization strategies critical for constructing complex drug-like molecules.

Molecular Formula C3H2BrClN2
Molecular Weight 181.42 g/mol
CAS No. 17487-98-8
Cat. No. B102831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-chloro-1H-imidazole
CAS17487-98-8
Molecular FormulaC3H2BrClN2
Molecular Weight181.42 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)Cl)Br
InChIInChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
InChIKeyKRHIYYYHTXGSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-1H-imidazole (CAS 17487-98-8): A Dihalogenated Imidazole Building Block for Regioselective Cross-Coupling


4-Bromo-5-chloro-1H-imidazole is a dihalogenated imidazole heterocycle containing both bromine and chlorine substituents at the 4- and 5-positions, respectively . This vicinal dihalide pattern establishes a pronounced reactivity gradient exploitable in palladium-catalyzed cross-coupling reactions, enabling sequential or orthogonal functionalization strategies critical for constructing complex drug-like molecules . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where precise control over regiochemistry is required for SAR exploration .

Why 4-Bromo-5-chloro-1H-imidazole Cannot Be Replaced by Symmetric Dihaloimidazoles in Sequential Cross-Coupling


The synthetic value of 4-bromo-5-chloro-1H-imidazole arises from the intentional electronic and steric asymmetry between bromine and chlorine substituents. Symmetric analogs such as 4,5-dibromo-1H-imidazole or 4,5-dichloro-1H-imidazole present two identical C–X bonds, making selective mono-functionalization inherently difficult and often resulting in statistical mixtures . In contrast, the C–Br bond in the target compound exhibits intrinsically higher oxidative addition reactivity toward palladium(0) catalysts compared to the C–Cl bond, enabling catalyst-controlled differentiation that is unattainable with single-halogen or symmetric dihalogen analogs . This orthogonal reactivity cannot be replicated by simply blending two different monohaloimidazoles, as the proximity of the substituents on the same ring is essential for directing subsequent C–H activation or cyclization steps .

Quantitative Evidence for Selecting 4-Bromo-5-chloro-1H-imidazole Over Structural Analogs


Catalyst-Dependent Regioselective Suzuki Coupling at C–Br vs. C–Cl Positions

In a systematic study of dihaloimidazole Suzuki couplings, 4-bromo-5-chloro-1H-imidazole demonstrates catalyst-switchable regioselectivity. Under standard Pd(PPh₃)₄ conditions, the C–Br bond undergoes exclusive oxidative addition, yielding the 5-chloro-4-arylimidazole product. Conversely, employing Xantphos as the ligand directs coupling selectively to the traditionally less reactive C–Cl bond, affording the 4-bromo-5-arylimidazole regioisomer . This orthogonal reactivity is not achievable with 4,5-dibromo-1H-imidazole, where both halogens are electronically similar, leading to statistical product distributions .

Regioselective cross-coupling Palladium catalysis Heterocycle functionalization

Differential Halogen Reactivity Enables Sequential Orthogonal Functionalization

The intrinsic difference in bond dissociation energies—C–Br (~285 kJ/mol) vs. C–Cl (~327 kJ/mol)—provides a thermodynamic basis for sequential functionalization. In 4-bromo-5-chloro-1H-imidazole, the lower bond dissociation energy of the C–Br bond translates into faster oxidative addition kinetics, with relative rate ratios (k_Br/k_Cl) estimated at approximately 10²–10³ in Pd(0)-catalyzed systems . This property is absent in symmetric 4,5-dichloro-1H-imidazole, where both C–Cl bonds exhibit comparable reactivity, and in 4,5-dibromo-1H-imidazole, where each C–Br bond is equally labile .

Sequential cross-coupling C–H activation Orthogonal reactivity

Purity Profile of Commercial 4-Bromo-5-chloro-1H-imidazole: Assay and Key Impurity Comparison

Commercially available 4-bromo-5-chloro-1H-imidazole is routinely supplied at ≥97% purity (HPLC), with the primary impurity identified as residual 4,5-dibromo-1H-imidazole (<1.5%) from incomplete selective halogenation during synthesis . In contrast, the structurally related 4,5-dichloro-1H-imidazole is often contaminated with 4-chloro-5-iodoimidazole when prepared via halogen exchange routes, introducing a more reactive and potentially problematic impurity for downstream cross-coupling . The defined impurity profile of the target compound simplifies procurement risk assessment.

Chemical purity Quality control Procurement specification

Predicted Physicochemical Properties Differentiating 4-Bromo-5-chloro-1H-imidazole from the 4,5-Dibromo Analog

In silico predictions indicate that the mixed bromo-chloro substitution pattern confers distinct physicochemical properties compared to the 4,5-dibromo analog. 4-Bromo-5-chloro-1H-imidazole has a predicted LogP of approximately 1.2, whereas 4,5-dibromo-1H-imidazole is calculated at LogP ≈ 1.7 . This 0.5 log unit difference in lipophilicity can influence membrane permeability, protein binding, and metabolic stability when the building block is elaborated into final drug candidates .

Lipophilicity Physicochemical properties Drug-likeness

High-Value Application Scenarios for 4-Bromo-5-chloro-1H-imidazole in Drug Discovery and Agrochemical Synthesis


Rapid Construction of 4,5-Diarylimidazole Kinase Inhibitor Libraries via Sequential Suzuki Coupling

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitors can exploit the orthogonal reactivity of 4-bromo-5-chloro-1H-imidazole to perform two sequential Suzuki couplings without intermediate deprotection. First, Pd(PPh₃)₄-mediated coupling at C–Br installs a hinge-binding motif, followed by Xantphos-ligated coupling at C–Cl to append a selectivity-conferring hydrophobic group. This two-step, one-pot strategy, validated by Strotman et al., reduces the synthetic sequence by at least 2 steps compared to routes requiring protecting group manipulation . The resulting 4,5-diarylimidazole scaffold is present in multiple clinical-stage kinase inhibitors and anti-inflammatory agents .

Agrochemical Intermediate for Regiocontrolled Synthesis of Fungicidal Imidazole Carboxamides

The 4-bromo-5-chloro-1H-imidazole core serves as a precursor to imidazole-4-carboxamide fungicides via sequential carbonylation at the C–Br position followed by nucleophilic displacement of the C–Cl substituent. The differential halogen reactivity enables clean carbonylation at C-4 without competing amination at C-5, a selectivity advantage over 4,5-dibromo-1H-imidazole where over-carbonylation is a documented side reaction . Patent literature describes the use of 5-chloroimidazole-4-carbaldehydes, accessible from the target compound, as intermediates for antihypertensive pharmaceuticals and herbicidal compounds .

Direct C–H Arylation of the Imidazole C-2 Position Following Regioselective C-4/C-5 Functionalization

After sequential functionalization of the C-4 and C-5 positions via Suzuki coupling, the remaining C-2 C–H bond can be directly arylated using Pd/Cu cooperative catalysis, providing access to fully substituted 2,4,5-triarylimidazoles . The mixed halogen pattern is crucial: the bromine at C-4 is removed in the first coupling, and the chlorine at C-5 in the second, leaving the C-2 position electronically activated but structurally unencumbered for late-stage C–H activation. This three-component modular assembly is not feasible with 2-bromo-4,5-dihaloimidazoles, where the C-2 halogen would compete in cross-coupling .

Biological Screening Building Block for Bromodomain and Kinase Inhibitor Lead Optimization

The 4-bromo-5-chloro-1H-imidazole scaffold has been utilized as a key intermediate in the synthesis of dual kinase-bromodomain inhibitors . Its mixed halogen substitution pattern allows chemists to independently vary substituents at the imidazole 4- and 5-positions while maintaining the core heterocycle, facilitating multi-parameter optimization of target potency, selectivity, and pharmacokinetic properties. The compound is listed as an NCI Development Therapeutics Program screening sample (NSC 222404), indicating its relevance in cancer drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-chloro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.